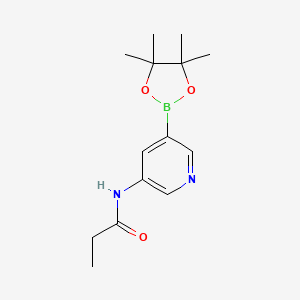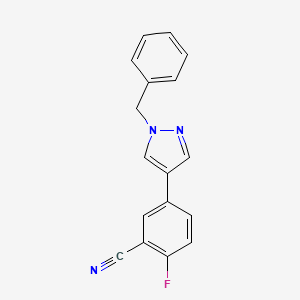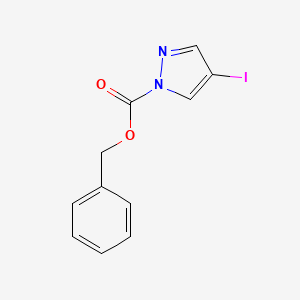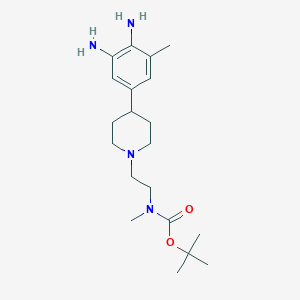
tert-Butyl (2-(4-(3,4-diamino-5-methylphenyl)-piperidin-1-yl)ethyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (2-(4-(3,4-diamino-5-methylphenyl)-piperidin-1-yl)ethyl)(methyl)carbamate” is a chemical compound1. However, detailed information about this compound is not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
I’m sorry, but I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis
Unfortunately, I couldn’t find any specific information on the chemical reactions involving this compound.Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
tert-Butyl (2-(4-(3,4-diamino-5-methylphenyl)-piperidin-1-yl)ethyl)(methyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For instance, its derivative, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, is used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017).
Additionally, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, another derivative, is a key intermediate for the synthesis of nociceptin antagonists. This synthesis method is efficient and practical for large-scale operations (Jona et al., 2009).
Applications in Small Molecule Anticancer Drugs
- Another significant application is seen in tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a crucial intermediate for small molecule anticancer drugs. This compound is synthesized from commercially available piperidin-4-ylmethanol and has shown high yields and optimization potential in its synthetic process (Zhang et al., 2018).
Other Biological Applications
- Furthermore, various derivatives of tert-butyl carbamate, including tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, have been synthesized and explored for their roles in biologically active compounds like crizotinib (Kong et al., 2016). This demonstrates the versatility of tert-butyl carbamate derivatives in the development of pharmaceuticals.
Safety And Hazards
I’m sorry, but I couldn’t find any specific information on the safety and hazards associated with this compound1.
Direcciones Futuras
Unfortunately, I couldn’t find any specific information on the future directions of research or applications for this compound1.
Propiedades
IUPAC Name |
tert-butyl N-[2-[4-(3,4-diamino-5-methylphenyl)piperidin-1-yl]ethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2/c1-14-12-16(13-17(21)18(14)22)15-6-8-24(9-7-15)11-10-23(5)19(25)26-20(2,3)4/h12-13,15H,6-11,21-22H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIMDZDBRKAJDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)C2CCN(CC2)CCN(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(4-(3,4-diamino-5-methylphenyl)-piperidin-1-yl)ethyl)(methyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

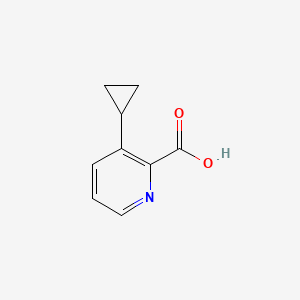
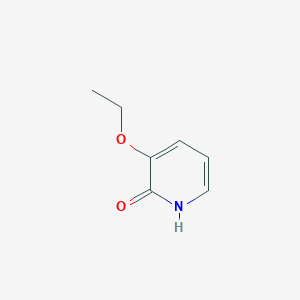

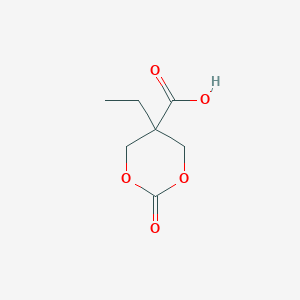
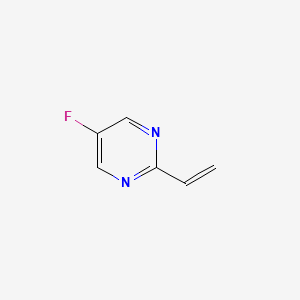
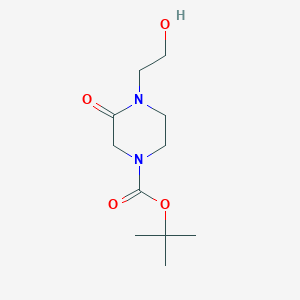
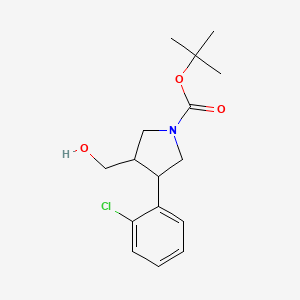
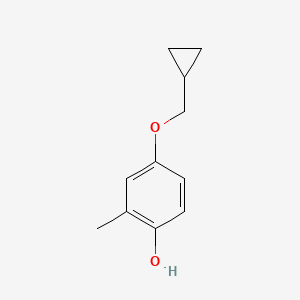
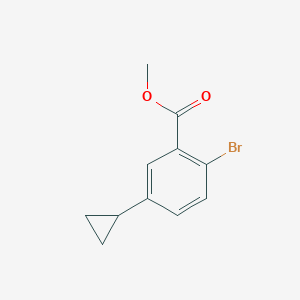
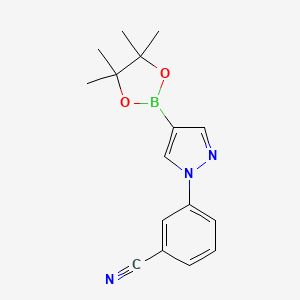
![3H-Imidazo[4,5-B]pyridine-7-carbonitrile](/img/structure/B1404218.png)
